N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide
Description
The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide features a unique hybrid structure combining:
- A 1,3-thiazolidin-4-one core with a thioxo (C=S) group at position 2 and a conjugated (2E)-3-phenylprop-2-en-1-ylidene substituent at position 3.
- A 1,1-dioxido-2,3-dihydrothiophen-3-yl group as the N-substituent of the acetamide moiety, introducing a sulfone group and a partially saturated thiophene ring.
- Stereochemical specificity at the (5Z) and (2E) positions, critical for biological activity and molecular interactions .
This structure is distinct from other thiazolidinone-acetamide derivatives due to the sulfone-modified dihydrothiophen ring, which enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
Molecular Formula |
C18H16N2O4S3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H16N2O4S3/c21-16(19-14-9-10-27(23,24)12-14)11-20-17(22)15(26-18(20)25)8-4-7-13-5-2-1-3-6-13/h1-10,14H,11-12H2,(H,19,21)/b7-4+,15-8- |
InChI Key |
GRNATHLCMCIJGP-GVEAZFNLSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound’s structural uniqueness lies in its combination of the sulfone-containing dihydrothiophen and the α,β-unsaturated ketone system (from the propenylidene group). Key comparisons with analogues include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Sulfone vs.
- Conjugated Enone System: The (2E)-3-phenylprop-2-en-1-ylidene group in the target compound and may enhance π-π stacking with enzyme active sites, whereas methoxybenzylidene () or methyl-propenylidene () substituents alter steric and electronic profiles.
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